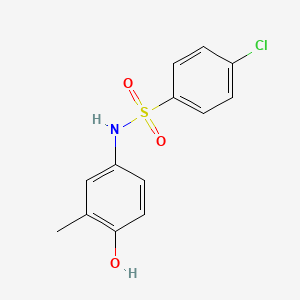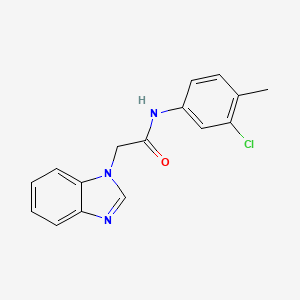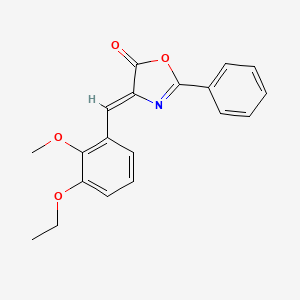
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity, thereby reducing inflammation and pain.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the selective inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib binds to the active site of COX-2 enzyme and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide are well-documented. It has been shown to reduce inflammation and pain in various animal models and human clinical trials. Celecoxib also exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide in lab experiments include its high purity, stability, and selectivity towards COX-2 enzyme activity. It also exhibits low toxicity and minimal side effects, making it a safe and effective tool for studying various biological processes. However, the limitations of using Celecoxib in lab experiments include its high cost and limited availability, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide. Some of the potential areas of application include the development of novel therapeutics for cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, Celecoxib can be used as a tool for studying various biological processes, including inflammation, pain, and platelet aggregation. Further research is needed to explore the full potential of this compound and its derivatives in various fields of science and medicine.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the reaction between 4-hydroxy-3-methylbenzenesulfonamide and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields high purity of the desired product.
Aplicaciones Científicas De Investigación
The scientific research application of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is vast and diverse. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Propiedades
IUPAC Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSVSZFMRTDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)

![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)

![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
